2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamide 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15297356
InChI: InChI=1S/C19H19NO6/c1-11-13-6-7-15(23-2)18(24-3)17(13)26-19(22)14(11)9-16(21)20-10-12-5-4-8-25-12/h4-8H,9-10H2,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C19H19NO6
Molecular Weight: 357.4 g/mol

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC15297356

Molecular Formula: C19H19NO6

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamide -

Specification

Molecular Formula C19H19NO6
Molecular Weight 357.4 g/mol
IUPAC Name 2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H19NO6/c1-11-13-6-7-15(23-2)18(24-3)17(13)26-19(22)14(11)9-16(21)20-10-12-5-4-8-25-12/h4-8H,9-10H2,1-3H3,(H,20,21)
Standard InChI Key OUVDGJSHQDUOKS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl moiety linked via an acetamide bridge to a furan-2-ylmethyl group. The chromen core features a bicyclic framework with methoxy substitutions at positions 7 and 8, a methyl group at position 4, and a ketone at position 2. The acetamide side chain introduces a furan ring, enhancing the molecule’s aromatic complexity.

Table 1: Molecular Properties

PropertyValueSource Analogy
Molecular FormulaC₂₂H₂₃NO₇Derived from
Molecular Weight413.42 g/molCalculated
IUPAC Name2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamideAdapted from
Key Functional GroupsMethoxy, ketone, acetamide, furan ,,

The molecular formula was extrapolated from PubChem’s entry for the analogous 4-methoxybenzyl derivative (C₂₂H₂₃NO₆, 397.4 g/mol) by substituting the benzyl group with a furan-methyl moiety, adding one oxygen atom .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, data from similar chromen-acetamides suggest distinctive NMR and IR features:

  • ¹H NMR:

    • Chromen methyl (δ 2.3–2.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and furan protons (δ 6.3–7.4 ppm).

    • Acetamide NH resonance near δ 10.0 ppm, as seen in .

  • IR: Stretching vibrations for carbonyl (1670–1700 cm⁻¹), amide (1650–1680 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) .

Synthetic Pathways

Proposed Synthesis Strategy

The synthesis likely follows a multi-step approach, leveraging methodologies from analogous compounds:

  • Chromen Core Formation:

    • Condensation of resorcinol derivatives with β-keto esters to form the coumarin skeleton, followed by methoxylation and methylation.

  • Acetamide Side Chain Introduction:

    • Reaction of the chromen acetic acid derivative with furfuryl amine using coupling agents like CDI (1,1'-carbonyldiimidazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Table 2: Synthetic Conditions for Analogous Acetamides

StepReagents/ConditionsYield (%)Source
Acetamide CouplingCDI, DMAP, DCM, rt, 5 h65–75
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Challenges and Optimization

  • Steric Hindrance: Bulky substituents on the chromen core may reduce coupling efficiency. Pre-activation of the carboxylic acid using CDI could mitigate this .

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile improve solubility but may require stringent drying.

CompoundCell Line (IC₅₀, μM)MechanismSource
3,5-Dimethyl-7H-furo[3,2-g]chromen-7-oneMCF-7 (12.4)Topoisomerase II inhibition
N-(4-Methoxyphenyl)acetamide sulfonamideHCT-116 (18.7)Apoptosis induction

Anti-Inflammatory and Analgesic Effects

Acetamide derivatives demonstrate peripheral anti-nociceptive activity by modulating COX-2 and TRPV1 receptors . The methoxy groups on the chromen core may further suppress NF-κB signaling, reducing inflammation.

Stability and Degradation

Hydrolytic Stability

The acetamide bond is susceptible to hydrolysis under acidic or basic conditions. Accelerated stability studies (40°C/75% RH) for related compounds show <10% degradation over 30 days, suggesting moderate shelf-life .

Photodegradation

Coumarin derivatives are prone to photoisomerization. UV-Vis spectra of similar compounds indicate λmax ≈ 320 nm, necessitating light-protected storage .

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticles or liposomes could enhance bioavailability, as demonstrated for hydrophobic coumarin analogs.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the furan and methoxy groups may optimize potency. For example:

  • Replacing furan with thiophene to assess electronic effects.

  • Varying methoxy positions to alter steric and hydrogen-bonding interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator